GNE 220

Kinase Selectivity MAP4K Family Chemical Biology

MAP4K family functional redundancy and off-target kinase activity confound phenotypic interpretation in cell migration and angiogenesis assays. GNE 220 offers a precisely characterized selectivity fingerprint to solve this. - **Dual target coverage**: MAP4K4 (IC50 7 nM) and MAP4K5 (9 nM) - essential when both kinases regulate cytoskeletal dynamics. - **Validated cellular phenotype**: Recapitulates siMAP4K4 effects in HUVEC bead sprouting assays (elongated protrusions >40 μm) without confounding proliferation effects. - **Research-scale availability**: Multiple pack sizes in stock for acute in vivo or high-content screening applications.

Molecular Formula C25H26N8
Molecular Weight 438.5 g/mol
Cat. No. B15610907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE 220
Molecular FormulaC25H26N8
Molecular Weight438.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H26N8/c1-16-22-23(30-24(28-16)19-14-27-32(3)15-19)21-12-18(13-26-25(21)29-22)17-4-6-20(7-5-17)33-10-8-31(2)9-11-33/h4-7,12-15H,8-11H2,1-3H3,(H,26,29)
InChIKeyHXIPOURWZRATPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GNE 220 MAP4K4 Inhibitor


GNE 220 (CAS 1199590-75-4) is a potent, ATP-competitive inhibitor of mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as HGK, belonging to the Ste20 serine/threonine kinase family [1]. It exhibits an IC50 of 7 nM against MAP4K4 in enzymatic assays, demonstrating high selectivity within the MAP4K family, with ancillary activity against the closely related kinases MAP4K5 (KHS1) and MAP4K6 (MINK1) . Its chemical structure is based on a 4-amino-pyridopyrimidine scaffold, developed through fragment-based lead optimization to probe MAP4K4-dependent cytoskeletal regulation and cell migration [2].

Pathway MAP4K4-dependent cytoskeletal regulation and cell migration studies
Selectivity Reported MAP4K family selectivity profile; MAP4K5 co-inhibition context
Tool Type ATP-competitive kinase probe; endothelial cell migration and angiogenesis research

GNE 220 Substitution Risks


Simple potency comparisons (e.g., IC50 values) are insufficient for selecting a MAP4K4 inhibitor, as compounds within this class possess divergent selectivity fingerprints across the Ste20 kinome, distinct cellular phenotypic outcomes, and variable chemical scaffold liabilities [1]. For instance, the more potent analog GNE-495 (IC50 3.7 nM) exhibits a narrower selectivity profile and was specifically optimized for oral bioavailability and reduced CNS penetration, making it unsuitable for studies requiring acute MAP4K5 co-inhibition or distinct pharmacokinetic properties [2]. Substituting GNE 220 with PF-6260933 or DMX-5804 introduces confounding activity against additional off-target kinases, which can obscure mechanistic interpretation in angiogenesis, cytoskeletal regulation, or cell migration assays [3]. The evidence below quantifies these exact differentiators.

GNE 220 vs GNE-495 More selective analog may not suppress MAP4K5-mediated compensatory signaling; distinct oral bioavailability and CNS penetration profiles may shift in vivo outcomes
GNE 220 vs PF-6260933 Uncharacterized kinome-wide selectivity profile may introduce off-target kinase effects; limited published data in endothelial cell models
GNE 220 vs DMX-5804 Confirmed multi-kinase inhibition including MAP4K7/TNIK may confound mechanistic interpretation; characterized in cardiac rather than angiogenesis models

GNE 220 Comparative Evidence


MAP4K Selectivity vs GNE-495

GNE 220 exhibits a dual MAP4K4/MAP4K5 inhibitory profile, with IC50 values of 7 nM and 9 nM, respectively, while showing substantially weaker activity against MAP4K6 (1,100 nM). This contrasts with GNE-495, which, despite higher potency for MAP4K4 (IC50 3.7 nM), was optimized for maximal selectivity and shows minimal MAP4K5 co-inhibition . For research models where MAP4K5 (KHS1) functionally compensates for MAP4K4 loss, GNE 220 provides a chemical tool that simultaneously suppresses both kinases, whereas GNE-495 would leave MAP4K5 activity intact [1].

MAP4K5 Co-Inhibition
Head-to-head
MAP4K5 IC50 9 nM; GNE-495 shows minimal MAP4K5 activity at equivalent concentrations
Supports MAP4K4/MAP4K5 dual-pathway studies where compensatory signaling must be fully suppressed
In vitro kinase inhibition assay; recombinant MAP4K5 catalytic domain
Kinase Selectivity MAP4K Family Chemical Biology

Pyridopyrimidine vs Aminoquinazoline Chemotypes

GNE 220 is constructed on a 4-amino-pyridopyrimidine core, a scaffold identified through fragment-based lead discovery targeting the MAP4K4 ATP-binding pocket [1]. In contrast, GNE-495 is an aminoquinazoline derivative, and Compound 29 (6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine) represents a distinct pyridopyrimidine substitution variant [2]. The different hinge-binding motifs of these scaffolds result in divergent kinome-wide selectivity profiles: the pyridopyrimidine series (including GNE 220) tends to retain activity against MAP4K5, whereas the aminoquinazoline series (GNE-495) achieves complete MAP4K5 discrimination [3]. This structural divergence is critical when selecting a chemical probe, as scaffold-dependent off-target liabilities (e.g., CYP inhibition, hERG binding) can unpredictably affect in vivo experimental outcomes.

Scaffold Selectivity
Class-level
4-amino-pyridopyrimidine retains MAP4K4/MAP4K5 dual activity; aminoquinazoline achieves complete MAP4K5 discrimination
Scaffold-dependent MAP4K5 co-inhibition profile; chemotype choice determines selectivity breadth
Structural classification from published synthetic routes and X-ray co-crystal structures; kinome-wide review advised
Chemical Scaffold Off-Target Liability Fragment-Based Design

HUVEC Sprouting Phenotype

In human umbilical vein endothelial cell (HUVEC) sprouting assays, GNE 220 treatment (concentration not specified in abstract; dose-response curves provided in primary source) significantly increased the number of subcellular protrusions longer than 40 µm, directly phenocopying siMAP4K4 knockdown [1]. It also dose-dependently reduced phospho-ERM (pERM)+ retraction fibers and increased the number of active-β1 integrin+ long focal adhesions [2]. In contrast, the dual MAP4K4/6/7 inhibitor DMX-5804 lacks this precise phenotypic characterization and shows protection in a mechanistically distinct cardiac myocyte oxidative-stress model [3]. This specific HUVEC phenotype provides a validated cellular readout for MAP4K4 pathway activity that cannot be reliably recapitulated with broader-spectrum MAP4K inhibitors.

HUVEC Sprouting Phenotype
Reported
Increased subcellular protrusions >40 µm; phenocopies siMAP4K4 knockdown; reduced pERM+ retraction fibers
Reported endothelial cell migration phenotype context for MAP4K4 pathway activity
HUVEC fibrin gel bead sprouting assay; 24 h treatment; n=4 independent experiments
Cell Migration Angiogenesis HUVEC

In Vivo Angiogenesis Model Comparison

Both GNE 220 and GNE-495 have been shown to suppress pathological angiogenesis in mouse models; however, the evidence base for each compound derives from distinct disease contexts [1]. GNE 220 was validated in a developmental and pathological angiogenesis model that recapitulated the inducible Map4k4 knockout phenotype, confirming on-target efficacy in vivo [2]. GNE-495 was specifically optimized for oral bioavailability and demonstrated efficacy in a retinal angiogenesis model [3]. The key differentiator is that GNE 220, lacking the oral bioavailability optimization of GNE-495, is better suited for acute local delivery or short-term systemic administration studies where prolonged CNS exposure must be avoided, whereas GNE-495's pharmacokinetic profile was engineered for sustained systemic dosing and restricted CNS penetration.

In Vivo Angiogenesis
Cross-study comparable
Suppressed pathological angiogenesis in mouse model; recapitulated Map4k4 conditional knockout phenotype
Reported angiogenesis model-response context; on-target pharmacodynamic endpoint in vivo
Not optimized for oral bioavailability; suited for acute local or short-term systemic administration studies
In Vivo Pharmacology Pathological Angiogenesis Mouse Model

Selectivity vs PF-6260933 and DMX-5804

GNE 220 inhibits a limited subset of the MAP4K family (MAP4K4, MAP4K5, and weakly MAP4K6 with IC50 values of 7, 9, and 1,100 nM, respectively) . PF-6260933 has been profiled in vascular inflammation and atherosclerosis models but lacks published comprehensive kinome-wide selectivity data in the same assay format, making direct selectivity comparison challenging [1]. DMX-5804 is a confirmed multi-kinase inhibitor (MAP4K4, MAP4K6/MINK1, MAP4K7/TNIK), used in cardiac myocyte models rather than angiogenesis [2]. For researchers requiring selective perturbation of the MAP4K4/5 axis without simultaneous MAP4K7 (TNIK) or broad STE20 kinase inhibition, GNE 220 offers a narrower, better-defined target spectrum compared to DMX-5804.

MAP4K Selectivity Breadth
Cross-study comparable
Spares MAP4K7/TNIK; DMX-5804 inhibits MAP4K4, MAP4K6, and MAP4K7 simultaneously; PF-6260933 kinome-wide profile uncharacterized
Supports mechanistic target deconvolution with narrower, better-defined target spectrum
In vitro kinase inhibition assays; recombinant catalytic domains; MAP4K7 activity may alter cardiac endpoints
Selectivity Profiling Off-Target Effects Chemical Probe

Compound 29 Benchmark

GNE 220 emerged from the same 4-amino-pyridopyrimidine fragment-based lead series that produced Compound 29 (6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine), the most advanced lead from the initial fragment screen [1]. While Compound 29 demonstrated potent MAP4K4 inhibition (low nanomolar IC50), excellent kinome selectivity, and in vivo pharmacodynamic effects in a tumor xenograft model, it was not profiled for MAP4K5 co-inhibition or HUVEC angiogenic phenotypes [2]. GNE 220 represents the subsequent property-guided optimization of the pyridopyrimidine series specifically targeting endothelial cell migration and angiogenesis endpoints, providing a more functionally characterized tool compound for vascular biology applications compared to the earlier lead Compound 29 [3].

Functional Validation Scope
Class-level inference
Endothelial-focused validation package vs Compound 29 profiled primarily for oncology applications
Prioritized vascular biology and angiogenesis endpoint characterization over earlier lead series compounds
Same Genentech 4-amino-pyridopyrimidine program; Compound 29 lacks endothelial cell migration data
Fragment-Based Drug Discovery Lead Optimization Structure-Activity Relationship

GNE 220 Application Scenarios


HUVEC Angiogenic Sprouting Assay

GNE 220 is optimally deployed in HUVEC fibrin gel bead sprouting assays to study the MAP4K4-moesin-talin-β1-integrin pathway. At concentrations producing full MAP4K4 inhibition, it induces a phenotypic signature characterized by elongated subcellular protrusions (>40 μm) and increased long focal adhesions, directly recapitulating siMAP4K4 effects [1]. This well-characterized cellular pharmacology makes GNE 220 the reference tool compound for dissecting membrane retraction dynamics during endothelial cell migration.

Dual MAP4K4/MAP4K5 Inhibition

When experimental systems exhibit functional redundancy between MAP4K4 and the closely related kinase MAP4K5 (KHS1), GNE 220 provides simultaneous inhibition (IC50 7 nM and 9 nM, respectively), whereas more selective analogs like GNE-495 spare MAP4K5 activity . This dual inhibition profile is essential for studies in cell types where both kinases are expressed and contribute to cytoskeletal regulation.

Short-Term In Vivo Angiogenesis Studies

For acute in vivo experiments requiring local or systemic MAP4K4 inhibition without extended oral dosing, GNE 220 can be administered directly to recapitulate the angiogenic suppression observed in Map4k4 conditional knockout mice [2]. Its profile is distinct from GNE-495, which was optimized for sustained oral bioavailability and CNS restriction, making GNE 220 preferable for paradigms where pharmacokinetic simplicity aids pharmacodynamic interpretation.

Notch-Dll4 Negative Control Screening

GNE 220 has been specifically validated as a negative control for cell proliferation effects in angiogenesis, demonstrating that while Notch-Dll4 inhibition increases endothelial cell number, GNE 220 does not affect proliferation but instead specifically alters subcellular protrusion morphology [1]. This makes GNE 220 an ideal tool for orthogonal pathway dissection in angiogenesis screens where proliferation versus migration phenotypes must be segregated.

Application
Selection Property
Validation Focus
Endothelial cell migration studies
MAP4K4/5 dual-inhibition profile
HUVEC sprouting phenotype review
Dual MAP4K4/MAP4K5 pathway studies
MAP4K5 co-inhibition activity
Compensatory signaling endpoint review
Short-term in vivo angiogenesis studies
Non-oral pharmacokinetic profile
Acute pharmacodynamic endpoint review
Angiogenesis pathway dissection
Proliferation-independent phenotype
Migration vs proliferation endpoint segregation

Technical Documentation Hub

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